N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide
Description
The compound N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a complex heterocyclic scaffold. Its structure integrates multiple pharmacophoric elements:
- 4,5,6,7-Tetrahydro-1-benzothiophene core: A partially saturated benzothiophene system with a methyl group at position 6, enhancing lipophilicity and conformational stability.
- 1,1-Dioxidotetrahydrothiophen-3-yl carbamoyl group: A sulfone-containing tetrahydrothiophene moiety linked via a carbamoyl bridge, likely contributing to hydrogen-bonding interactions and metabolic stability.
Properties
Molecular Formula |
C24H26N2O5S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S2/c1-13-7-8-17-19(11-13)32-24(20(17)22(27)25-15-9-10-33(29,30)12-15)26-23(28)21-14(2)16-5-3-4-6-18(16)31-21/h3-6,13,15H,7-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
IPTHXJKTXVAEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=C(C5=CC=CC=C5O4)C |
Origin of Product |
United States |
Preparation Methods
C–H Arylation Strategy
-
Starting material : Benzofuran-2-carboxylic acid is converted to its 8-AQ amide derivative (compound 1a ) using standard coupling reagents.
-
Arylation : Pd-catalyzed C–H activation facilitates the introduction of aryl/heteroaryl groups at the C3 position. For example, reacting 1a with aryl iodides in the presence of Pd(OAc)₂ and Ag₂CO₃ yields C3-arylated intermediates (e.g., 2a ).
-
Conditions : Reactions proceed in DMA at 120°C for 24 hours, achieving yields of 60–85%.
Transamidation for Carboxamide Diversification
The 8-AQ auxiliary is replaced via a two-step transamidation protocol:
-
Boc Activation : Treatment of 2a with Boc₂O and DMAP forms an N-acyl-Boc-carbamate intermediate (3a ).
-
Aminolysis : Reaction of 3a with primary or secondary amines (e.g., benzylamine, piperonylamine) in toluene at 60°C yields diverse benzofuran-2-carboxamides (4a–c ) with yields of 70–84%.
Formation of the Tetrahydrothiophene-1,1-Dioxide Moiety
The tetrahydrothiophene-1,1-dioxide ring is synthesized through cyclization and oxidation of thioether precursors.
Cyclization of Thioether Intermediates
Table 1: Comparison of Oxidation Methods
Carbamoylation of the Benzothiophene Substructure
The 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine intermediate is functionalized via carbamoylation with the tetrahydrothiophene-1,1-dioxide carbonyl chloride.
Coupling Reaction
Purification
-
Chromatography : Silica gel chromatography (eluent: petroleum ether/ethyl acetate, 3:1) removes unreacted starting materials.
Final Amide Bond Formation
The benzofuran-2-carboxamide and carbamoylated benzothiophene are coupled via amide bond formation .
Activation of the Carboxylic Acid
Table 2: Coupling Reagent Efficiency
Optimization Challenges and Solutions
Stereochemical Control
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols.
Substitution: The benzofuran and benzothiophene rings can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, modulating the activity of its targets. Pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Modifications: The target compound’s tetrahydrobenzothiophene core is shared with the analog in , but the latter replaces the benzofuran with a chlorophenyl-isoxazole group. This substitution may alter binding pocket compatibility due to steric and electronic differences .
Substituent Variations :
- The quinazolinyl-oxy group in introduces a planar aromatic system absent in the target compound, which could favor intercalation with DNA or topoisomerase targets .
- The 3-methoxybenzyl group in adds bulk and electron-donating properties, possibly influencing selectivity for enzymes like cytochrome P450 .
Similarity Metrics :
- Computational analysis using Tanimoto-Morgan indices would likely show moderate similarity (~0.4–0.6) between the target compound and or , driven by shared benzothiophene/sulfone motifs. The analog in would score lower due to its distinct quinazoline core .
Bioactivity Implications
- Target vs. : The chlorophenyl-isoxazole in may confer stronger inhibition of kinases like BRAF or EGFR, whereas the benzofuran in the target compound could favor anti-inflammatory targets (e.g., COX-2) .
- Target vs. : The methoxybenzyl group in might enhance CNS penetration, whereas the target compound’s benzofuran could limit blood-brain barrier transit .
Biological Activity
The compound N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O4S |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | BXFLISLAYZLUIZ-UHFFFAOYSA-N |
The compound features a unique structure combining a dioxidotetrahydrothiophene ring and a benzofuran moiety, contributing to its diverse biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of benzothiophene have shown efficacy against various cancer cell lines. A study reported that compounds with a thiazole ring demonstrated notable cytotoxicity against colon carcinoma HCT-15 cells, with IC50 values in the low micromolar range . The structural activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxic activity .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to altered physiological responses. The mechanism of action likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth.
- Receptor Modulation : It could bind to receptors that regulate cell proliferation and survival.
Case Studies
- Case Study 1 : In vitro studies demonstrated that similar compounds effectively inhibited the growth of A549 lung cancer cells by targeting the c-Met and VEGFR-2 pathways. Molecular docking studies suggested strong binding affinities to these targets, indicating potential therapeutic applications in lung cancer treatment .
- Case Study 2 : A derivative of this compound showed promising results in inhibiting the proliferation of MCF-7 breast cancer cells. The study highlighted its low hemolytic toxicity while maintaining potent antiproliferative effects against cancer cell lines .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions. The compound's evaluation for biological activity often includes:
- In vitro assays : Assessing cytotoxic effects on various cancer cell lines.
- Molecular dynamics simulations : Understanding binding interactions with target proteins.
Therapeutic Potential
The compound's unique structure suggests potential applications in treating various diseases beyond cancer, including inflammatory conditions and neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological development.
Q & A
Basic Question: What are the critical steps for optimizing the synthetic route of this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, including cyclization of the benzothiophene core, introduction of the tetrahydrothiophene sulfone group, and coupling with the benzofuran carboxamide moiety. Key optimization steps include:
- Temperature control during sulfone formation to prevent side reactions (e.g., over-oxidation) .
- Solvent selection for amide coupling (e.g., DMF or THF) to enhance solubility and reaction efficiency .
- Catalyst use (e.g., HATU or EDCI) to improve coupling yields .
Purity is validated via HPLC and NMR, with yields typically ranging from 40–65% depending on stepwise optimization .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Methodological Answer:
Discrepancies often arise from:
- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with enzymes like kinases or receptors implicated in inflammation .
- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) may alter the compound’s redox-sensitive sulfone group. Standardize buffer conditions and include negative controls .
- Metabolic stability : Perform microsomal stability assays to identify if rapid degradation in certain models (e.g., liver microsomes) explains inconsistent in vivo/in vitro results .
Basic Question: What structural features of this compound are most critical for its biological activity?
Methodological Answer:
Key functional groups include:
- Tetrahydrothiophene sulfone : Enhances solubility and hydrogen-bonding capacity, critical for target binding .
- Benzothiophene core : Provides rigidity and π-π stacking interactions with hydrophobic enzyme pockets .
- 3-Methylbenzofuran : Modulates steric hindrance, influencing selectivity against off-target receptors .
Structure-activity relationship (SAR) studies suggest that methylation at the 6-position of the benzothiophene improves metabolic stability .
Advanced Question: What computational strategies are recommended for predicting the compound’s binding modes to novel targets?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with homology-modeled enzymes (e.g., cyclooxygenase-2) .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify key binding residues .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for methyl or sulfone group modifications to prioritize synthetic analogs .
Basic Question: Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
Methodological Answer:
- HPLC-MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to detect impurities (<0.5%) and confirm molecular ion peaks .
- 1H/13C NMR : Assign peaks for methyl groups (δ 1.2–1.4 ppm) and sulfone protons (δ 3.1–3.3 ppm) to verify regiochemistry .
- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereochemistry at the tetrahydrothiophene ring .
Advanced Question: How can researchers investigate the compound’s potential off-target effects in complex biological systems?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne derivative to capture interacting proteins in cell lysates .
- CRISPR-Cas9 screens : Perform genome-wide knockout studies in HEK293 cells to identify synthetic lethal partners or resistance mechanisms .
- Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to map pathway enrichment (e.g., NF-κB or MAPK) .
Basic Question: What in vitro and in vivo models are appropriate for preliminary efficacy testing?
Methodological Answer:
- In vitro :
- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-LYTE assays) for kinases or proteases .
- Cell viability : Test against cancer lines (e.g., MCF-7 or A549) with EC50 calculations via MTT assays .
- In vivo :
- Rodent inflammation models : Carrageenan-induced paw edema with dose-ranging studies (10–50 mg/kg, oral) .
- Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS .
Advanced Question: How can the compound’s pharmacokinetic profile be improved without compromising activity?
Methodological Answer:
- Prodrug design : Introduce ester or phosphate groups at the benzofuran carboxamide to enhance solubility .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and block them with fluorine substitutions .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to prolong circulation time and reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
